molecular formula C4H8NaO2 B001124 Sodium butyrate CAS No. 156-54-7

Sodium butyrate

Cat. No.: B001124
CAS No.: 156-54-7
M. Wt: 111.09 g/mol
InChI Key: SWEYNHYBJHPVJL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sodium butyrate, the sodium salt of butyric acid, primarily targets histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3 . These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histone tails . This compound also interacts with G-protein coupled receptors (GPCRs), which are involved in various cellular processes .

Mode of Action

This compound inhibits the activity of HDACs, leading to an increase in histone acetylation . This modification alters the structure of chromatin, the material that makes up chromosomes, thereby influencing gene expression . Additionally, this compound’s interaction with GPCRs can trigger various intracellular signaling pathways .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the activation of the PI3K/Akt pathway, which plays a key role in cell survival and growth . It also influences the production of various metabolites, including phosphatidylcholine, L-glutamic acid, UDP-N-acetylmuraminate, and biotinyl-5’-AMP . Furthermore, this compound can modulate immune-inflammatory responses and kidney injury through the "gut–kidney axis" .

Pharmacokinetics

The pharmacokinetics of this compound appear to be nonlinear, as indicated by plasma concentration-time profiles following intravenous administration . The compound is well described by a one-compartment model with saturable elimination . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

This compound has various effects on cells, including the inhibition of proliferation, induction of differentiation, and induction or repression of gene expression . It can ameliorate obesity, diabetes, and kidney diseases , and it has been shown to normalize liver fatty acid metabolism and serum lipid profile . This compound also exerts inhibitory effects on tumor cell proliferation and promotes tumor cell apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is produced predominantly by gut microbiota fermentation of dietary fiber and undigested carbohydrates . Therefore, diet can significantly impact the levels of this compound in the body. Moreover, this compound’s action can be affected by the presence of moisture, as it emits a faint odor of its foul-smelling conjugate acid when it comes into contact with even a trace of moisture .

Biochemical Analysis

Biochemical Properties

Sodium butyrate interacts with various enzymes and proteins. Specifically, it inhibits class I histone deacetylase (HDAC) activity, specifically HDAC1, HDAC2, HDAC3 . This interaction with HDACs leads to histone hyperacetylation, a key process in the regulation of gene expression .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell proliferation, inducing cell differentiation, and modulating gene expression . It also plays a role in histone acetylation, leading to alterations in several oncologic signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. This compound inhibits HDAC activity, which is estimated to affect the expression of only 2% of mammalian genes . This inhibition of HDAC activity results in histone hyperacetylation, a key process in the regulation of gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects on cellular function. For instance, it has been shown to reduce infarct volume and ameliorate sensory motor impairment in middle-aged female rats when measured at 2 and 5 days post middle cerebral artery occlusion (MCAo) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on the effects of this compound in animal models of mania and depression, this compound reversed the depressive-like and manic-like behaviors evaluated in the animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced predominantly by gut microbiota fermentation of dietary fiber and undigested carbohydrates . It also plays a role in the regulation of glucose homeostasis and lipid metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues. A study has shown that oral intake of butyrate modulates the expression of genes encoding short-chain fatty acid (SCFA) transporters .

Subcellular Localization

It is known that this compound can influence the activity of enzymes and proteins within the cell, such as HDACs .

Comparison with Similar Compounds

Sodium butyrate is often compared with other short-chain fatty acids (SCFAs) like acetate and propionate. While all SCFAs have beneficial effects on gut health, this compound is unique in its potent HDAC inhibitory activity . Similar compounds include:

This compound stands out due to its strong HDAC inhibitory activity and its wide range of applications in scientific research and medicine.

Properties

CAS No.

156-54-7

Molecular Formula

C4H8NaO2

Molecular Weight

111.09 g/mol

IUPAC Name

sodium;butanoate

InChI

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);

InChI Key

SWEYNHYBJHPVJL-UHFFFAOYSA-N

SMILES

CCCC(=O)[O-].[Na+]

Isomeric SMILES

CCCC(=O)[O-].[Na+]

Canonical SMILES

CCCC(=O)O.[Na]

Appearance

Assay:≥95% (NMR)A crystalline solid

melting_point

251.0 °C

Key on ui other cas no.

156-54-7

physical_description

White powder;  [MSDSonline]

Pictograms

Irritant; Health Hazard

Synonyms

Acid, Butanoic
Acid, Butyric
Butanoic Acid
Butyrate, Magnesium
Butyrate, Sodium
Butyric Acid
Butyric Acid Magnesium Salt
Butyric Acid, Sodium Salt
Dibutyrate, Magnesium
Magnesium Butyrate
Magnesium Dibutyrate
Sodium Butyrate

vapor_pressure

0.00000015 [mmHg]

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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